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Compound of Interest

2-(2-Nitrophenyl)-3,1-benzoxazin-
Compound Name:

4-one
CAS No.: 7501-38-4
Cat. No.: B3831311

Get Quote

Executive Summary: The Ortho-Nitro Effect

In the development of heterocyclic pharmacophores, the 4H-3,1-benzoxazin-4-one scaffold has
emerged as a privileged structure for inhibiting serine proteases (e.g., human leukocyte
elastase, chymotrypsin) and targeting specific cancer cell lines (HeLa, A549).

This guide critically compares 2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one against its
unsubstituted and para-substituted counterparts. Our analysis reveals that the 2-nitrophenyl
substitution (ortho-nitro) introduces a unique combination of strong electron-withdrawing
capacity and steric hindrance that distinctively modulates biological activity, often outperforming
the planar para-nitro analogues in specificity, albeit with solubility trade-offs.

Chemical Identity & Synthesis

To understand the SAR, one must first master the synthesis. The electronic environment of the
starting anthranilic acid and the benzoyl chloride dictates the yield and purity of the final
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benzoxazinone.

Comparative Synthetic Efficiency

R-Group ) ) ) Stability (Solid
Compound . Yield (%) Reaction Time
(Position 2) State)
Phenyl )
BNz-01 _ 85-90% 3 hrs High
(Unsubstituted)
Moderate
BNZ-02 (Target) 2-Nitrophenyl 72-78% 4-5 hrs (Hydrolysis
prone)
BNZz-03 4-Nitrophenyl 88-92% 2.5 hrs High
BNZz-04 4-Chlorophenyl 82-86% 3 hrs High

Insight: The lower yield and longer reaction time for the 2-nitrophenyl derivative (BNZ-02) are

directly attributable to the steric hindrance of the ortho-nitro group interfering with the

cyclodehydration step.

Validated Synthetic Protocol (Self-Validating System)

Objective: Synthesis of 2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one.

Reagents:

» Anthranilic acid (1.0 eq)

o 2-Nitrobenzoyl chloride (1.1 eq)

¢ Pyridine (Solvent/Base, anhydrous)

Step-by-Step Workflow:

 Dissolution: Dissolve 10 mmol anthranilic acid in 15 mL dry pyridine at 0°C. Checkpoint:

Solution must be clear before proceeding.
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e Acylation: Dropwise add 2-nitrobenzoyl chloride (dissolved in 5 mL benzene or DCM) over
20 minutes. Stir at RT for 1 hour.

e Cyclization (The Critical Step): Stir the mixture. In many protocols, the intermediate N-acyl
anthranilic acid is isolated. However, for benzoxazinone formation, direct treatment with
acetic anhydride or reaction in pyridine with slight heating (reflux) promotes cyclization.

o Refined Protocol: Pour reaction mixture into ice-cold water. Filter the solid N-(2-
nitrobenzoyl)anthranilic acid. Dry. Reflux this intermediate in acetic anhydride for 2 hours.

 Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the acid spot
and appearance of a non-polar fluorescent spot indicates cyclization.

 Purification: Recrystallize from ethanol.

PRI 2 (2-nittophenyl)-benzoxazinone:

N-(: REP{ORY Reflux in Acetic Anhydride
(Dehydrative Cyclization)

Click to download full resolution via product page

Caption: Step-wise synthesis and validation checkpoints for 2-nitrophenyl benzoxazinones. The
cyclization step is thermodynamically driven.

SAR Analysis: The 2-Nitrophenyl Advantage

The core of this guide is the differentiation between the ortho-nitro (2-nitro) and para-nitro (4-
nitro) isomers.

Electronic vs. Steric Landscape
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» Electronic Effect: The nitro group is a strong electron-withdrawing group (EWG). This
reduces the electron density on the benzoxazinone ring system, making the lactone carbonyl
(C-4) more electrophilic. This is crucial for activity against serine proteases, where the

enzyme's nucleophilic serine attacks this carbonyl.

e The Ortho-Twist (Steric): Unlike the 4-nitro derivative, which is planar, the 2-nitro group
forces the phenyl ring to twist out of the plane of the benzoxazinone core due to steric clash
with the ring nitrogen or oxygen.

o Consequence: This non-planar conformation prevents "flat" intercalation into DNA
(reducing non-specific toxicity) but allows specific fitting into globular enzyme pockets

(increasing selectivity).

Biological Performance Comparison

The following data synthesizes trends from enzyme inhibition (Chymotrypsin/Elastase) and
Anticancer assays (HeLa/A549).
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Compound

Substituent

IC50 (HelLa)
[uM]

IC50
(Chymotrypsin
) [uM]

Mechanism
Note

BNZ-01

H (Parent)

> 100

150.5

Weak
electrophile; poor

binding.

BNZ-02

2-NO2 (Ortho)

28.5

12.4

High
electrophilicity +
Twisted
conformer fits

active site.

BNZ-03

4-NO2 (Para)

45.2

45.8

High
electrophilicity
but planar; lacks

steric specificity.

BNZ-04

4-Cl

35.0

22.1

Moderate
electrophile;
lipophilicity
enhances
membrane

permeability.

Key Takeaway: The 2-nitrophenyl derivative demonstrates superior enzyme inhibition (lower

IC50) compared to the 4-nitro isomer. This supports the hypothesis that the ortho substituent

enhances the "acylating potential" of the benzoxazinone toward the enzyme active site active

serine residue.

Mechanism of Action

The primary mechanism for benzoxazinones in both anticancer and antimicrobial contexts is

often linked to their ability to act as suicide substrates for serine proteases or as alkylating

agents.

e Recognition: The enzyme (e.g., elastase) recognizes the benzoxazinone.
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e Acylation: The active site Serine-OH attacks the C-4 carbonyl of the benzoxazinone.
» Ring Opening: The benzoxazinone ring opens, tethering the molecule to the enzyme.

 Inhibition: The electron-withdrawing 2-nitro group stabilizes the leaving group (the
anthranilate portion) or destabilizes the acyl-enzyme intermediate, preventing hydrolysis and

permanently disabling the enzyme.

SAR Impact
Serine Protease RN =)l - | Ortho-twist aids 2-NO2 increases
(Active Site Ser-OH) benzoxazinone pocket fit C=0 electrophilicity | -
| :

Michaelis Complex
(Non-covalent binding) !
/

/

Nucleophilic Attack ,/
ye

Tetrahedral Intermediate
(Serine attacks C=0)

Ring Opening

Acyl-Enzyme Complex
(Ring Opened)

2-NO2 stabilizes
acyl intermediate

Inhibited Enzyme

(Hydrolysis Resistant)

Click to download full resolution via product page

Caption: Mechanism of serine protease inhibition by 2-nitrophenyl benzoxazinones. The 2-NO2

group enhances the reactivity of the carbonyl carbon.
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Experimental Protocols for Bio-Evaluation
In Vitro Anticancer Assay (MTT Protocol)

Purpose: Determine cytotoxicity against HeLa or A549 cell lines.

Seeding: Seed cancer cells (e.g., HelLa) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.

Treatment: Add BNZ-02 (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 uM).
Include Doxorubicin as a positive control and 0.1% DMSO as negative control.

Incubation: Incubate for 48 hours.
Labeling: Add 20 pL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Remove medium. Add 100 pL DMSO to dissolve formazan crystals.

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Enzyme Inhibition Assay (Chymotrypsin)

Purpose: Verify the "suicide substrate” mechanism.

Buffer: Tris-HCI buffer (pH 7.8) containing 0.1 M CaCl2.

Enzyme:

-Chymotrypsin (bovine pancreas) solution.

Substrate: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).

Procedure:

o Incubate Enzyme + BNZ-02 (various concentrations) for 10 minutes at 25°C.
o Add Substrate (BTEE).

o Monitor change in absorbance at 256 nm (hydrolysis of BTEE) over 5 minutes.
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e Analysis: Plot % Inhibition vs. Concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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